molecular formula C17H22N2O3 B2882927 3-(2-Propylpentanamido)benzofuran-2-carboxamide CAS No. 898372-53-7

3-(2-Propylpentanamido)benzofuran-2-carboxamide

Cat. No.: B2882927
CAS No.: 898372-53-7
M. Wt: 302.374
InChI Key: GUEGCURCPCYWAL-UHFFFAOYSA-N
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Description

3-(2-Propylpentanamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Propylpentanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it a promising candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Propylpentanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzofuran ring and the amido group .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for C–H arylation, and various oxidizing and reducing agents for other transformations . The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H arylation reactions yield C3-arylated benzofuran derivatives, while oxidation and reduction reactions modify the functional groups attached to the benzofuran core .

Scientific Research Applications

3-(2-Propylpentanamido)benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a versatile intermediate for the synthesis of more complex benzofuran derivatives . In biology and medicine, its derivatives have shown promise as anti-tumor, antibacterial, and anti-viral agents . Additionally, its unique chemical structure makes it a valuable tool for studying the relationship between molecular structure and biological activity .

Mechanism of Action

The mechanism of action of 3-(2-Propylpentanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The amido group further enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzofuran derivatives such as benzofuran-2-carboxylic acid and its various substituted analogs . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .

Uniqueness: What sets 3-(2-Propylpentanamido)benzofuran-2-carboxamide apart is its unique combination of the benzofuran ring and the 2-propylpentanamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-propylpentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-7-11(8-4-2)17(21)19-14-12-9-5-6-10-13(12)22-15(14)16(18)20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEGCURCPCYWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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